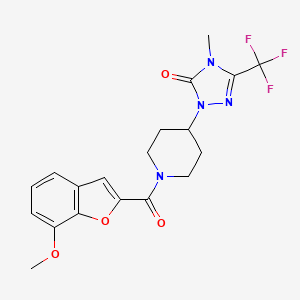
1-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unfortunately, I couldn’t find a detailed description of this compound12.
Synthesis Analysis
I couldn’t find any information on the synthesis of this compound.Molecular Structure Analysis
I couldn’t find any information on the molecular structure of this compound.Chemical Reactions Analysis
I couldn’t find any information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I couldn’t find any information on the physical and chemical properties of this compound.Applications De Recherche Scientifique
Antimicrobial Activities
- Synthesis and Evaluation of Derivatives : A study highlighted the synthesis of novel 1,2,4-triazole derivatives, which were screened for their antimicrobial activities. These compounds showed promising antimicrobial properties against a variety of microorganisms, indicating the potential of 1-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one derivatives as antimicrobial agents. The research suggests further exploration into the antimicrobial applications of these compounds (Bektaş et al., 2007), (Suresh et al., 2016).
EGFR Inhibitors for Anti-Cancer Properties
- Molecular Studies on Derivatives : Another research focused on the molecular stabilities, conformational analyses, and docking studies of benzimidazole derivatives bearing the 1,2,4-triazole moiety as EGFR inhibitors. The study provided insights into the anti-cancer properties of these compounds, demonstrating their potential as therapeutic agents for cancer treatment. This indicates the relevance of the chemical structure in the design of new drugs for cancer therapy (Karayel, 2021).
Organic Synthesis and Medicinal Chemistry
- Palladium-catalyzed C-H Functionalization : Research on the synthesis of oxindoles via palladium-catalyzed C-H functionalization highlighted the versatility of such structures in medicinal chemistry synthesis, potentially including derivatives of 1-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. These methodologies contribute to the development of enzyme inhibitors and other bioactive molecules (Magano et al., 2014).
Central Nervous System Agents
- Development of CNS Agents : A study on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] explored their potential as central nervous system agents. This suggests that derivatives of the chemical compound could have applications in the development of treatments for CNS disorders, further emphasizing the compound's importance in research aimed at discovering new therapeutic agents (Bauer et al., 1976).
Safety And Hazards
I couldn’t find any information on the safety and hazards associated with this compound.
Orientations Futures
I couldn’t find any information on the future directions of research or applications of this compound.
Propriétés
IUPAC Name |
2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O4/c1-24-17(19(20,21)22)23-26(18(24)28)12-6-8-25(9-7-12)16(27)14-10-11-4-3-5-13(29-2)15(11)30-14/h3-5,10,12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMHUQZXIBNCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

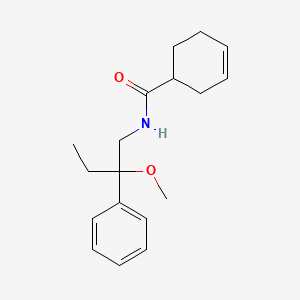
![4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2720929.png)
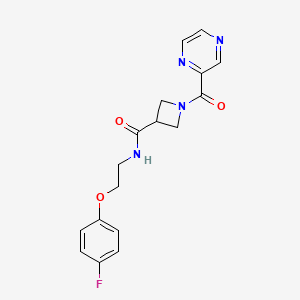
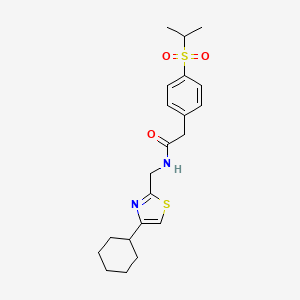
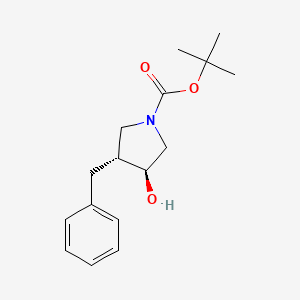
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2720933.png)
![1-(4-fluorophenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2720934.png)
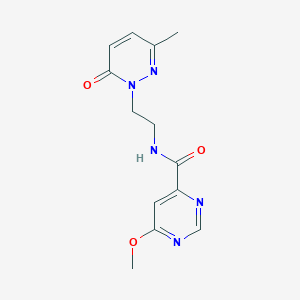
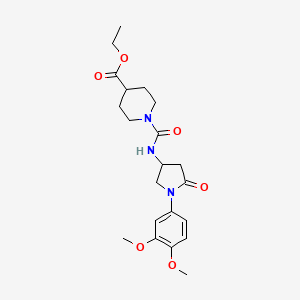
![1-[4-(Acetylamino)phenyl]-1-cyclohexanecarboxylic acid](/img/structure/B2720940.png)
![(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2720941.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2720942.png)
![8-(2-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2720946.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2720947.png)